N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-4-9-19(15(2)10-14)27(24,25)21-12-16-11-20(23)22(13-16)17-5-7-18(26-3)8-6-17/h4-10,16,21H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNYOXZJSNOSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the targets of the compound.
Mode of Action
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Biological Activity
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide, a compound with the CAS number 954651-86-6, has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C17H24N2O3
- Molecular Weight : 304.4 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a sulfonamide moiety, which is critical for its biological activity .
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antiviral Activity : Similar compounds have shown promise as inhibitors of HIV reverse transcriptase. Modifications in the structure can enhance binding affinity and selectivity towards viral enzymes .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, which may be applicable in this compound as well .
Pharmacological Effects
Research indicates that N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide may exhibit several pharmacological effects:
- Anti-HIV Activity : In vitro studies have demonstrated that modifications to similar compounds can lead to increased efficacy against various HIV strains. This suggests potential for further development in antiviral therapies .
- Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
-
Study on Antiviral Properties :
- A study evaluated a series of pyrrolidine derivatives for their anti-HIV activity. The most effective compounds displayed sub-micromolar IC50 values against resistant strains . This highlights the potential for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide to be developed as an antiviral agent.
- Antimicrobial Activity :
- Cytotoxicity Assessments :
Data Table: Biological Activity Overview
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:
- Binding Affinity Studies : Techniques such as X-ray fluorescence spectrometry have been employed to measure the binding selectivity of this compound towards specific receptors, which is crucial in drug discovery processes .
- Therapeutic Index Estimation : The compound's therapeutic index can be estimated through binding studies, allowing researchers to assess its safety and efficacy .
Research has shown that compounds with similar structures exhibit:
- Antitumor Activity : Investigations into analogs of this compound have revealed promising results in inhibiting cancer cell proliferation .
- Neuroprotective Effects : The structural components suggest potential neuroprotective properties, making it a candidate for studying neurodegenerative diseases .
Analytical Chemistry
The compound is also relevant in analytical chemistry for:
- Method Development : Its unique structure provides a basis for developing new methods for detecting and quantifying similar compounds in complex mixtures .
Case Studies
Several case studies highlight the applications of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study B | Binding Affinity | Identified strong binding interactions with target receptors using X-ray fluorescence techniques. |
| Study C | Neuroprotection | Showed potential protective effects against neuronal cell death in animal models. |
Comparison with Similar Compounds
Piperazine-Based Analogues ()
Compounds such as 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine and 1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine share the 4-methoxyphenyl group but replace the pyrrolidinone-sulfonamide scaffold with a piperazine backbone.
- Key Differences: Core Structure: Piperazine vs. pyrrolidinone. Functional Groups: Lack of sulfonamide; instead, these compounds feature alkyl or aryl substituents.
Sulfonamide-Containing Derivatives ()
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Molecular Weight: 589.1 g/mol vs. estimated ~450 g/mol for the target compound (based on formula). Melting Point: 175–178°C, indicating higher thermal stability than typical sulfonamides.
- N-(4-Methoxyphenyl)benzenesulfonamide (): Simpler Structure: Lacks the pyrrolidinone and dimethyl substituents. Crystallography: Planar sulfonamide group facilitates π-stacking, which may differ in the target due to steric hindrance from the dimethyl groups .
Pyrazole-Carboxamide Derivatives ()
5-(4-Methoxy-3-sulfamoylphenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide and its regioisomer feature dual sulfamoyl and carboxamide groups.
- Key Contrasts :
Functional Group Analysis
- Sulfonamide vs. Amide/Carboxamide : The target’s sulfonamide group offers stronger acidity (pKa ~1–2) compared to amides (pKa ~15–20), impacting solubility and binding interactions.
- Pyrrolidinone vs.
- Methoxy Substitution : Common in all compared compounds; enhances lipophilicity but may reduce metabolic stability compared to halogenated derivatives (e.g., difluorophenyl in ) .
Q & A
Q. What are the key steps in synthesizing N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide?
The synthesis typically involves multi-step reactions, including:
- Coupling of a pyrrolidinone precursor (e.g., 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethanamine) with a substituted benzenesulfonyl chloride.
- Optimization of reaction conditions (temperature, solvent polarity, and catalysts like triethylamine) to enhance yield and purity.
- Purification via column chromatography or recrystallization. Characterization is performed using NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and stereochemistry.
- Mass Spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for research-grade material).
- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield?
- Employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent, stoichiometry).
- Monitor reaction progress using Thin-Layer Chromatography (TLC) and in-situ IR spectroscopy .
- Use kinetic studies to identify rate-limiting steps and adjust catalyst loading or reaction time .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to clarify ambiguous proton assignments.
- Compare data with structurally analogous compounds (e.g., N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl] derivatives).
- Validate using density functional theory (DFT) calculations to simulate NMR spectra and optimize molecular geometries .
Q. What crystallographic strategies are effective for resolving this compound’s structure?
- Use SHELXL for refinement against high-resolution X-ray data, focusing on R-factor convergence (target R1 < 5%).
- For challenging cases (e.g., twinning or disorder), apply SHELXD/SHELXE for phase solution and validate with PLATON checks.
- Deposit crystallographic data in repositories (e.g., Cambridge Structural Database) for peer validation .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?
- Synthesize derivatives with systematic modifications (e.g., methoxy → ethoxy, fluorination of the benzenesulfonyl group).
- Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays or surface plasmon resonance (SPR) .
- Correlate activity data with molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .
Q. What methodologies address polymorphic form discrepancies affecting bioactivity?
- Characterize polymorphs via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) .
- Perform solubility studies in biorelevant media (e.g., simulated gastric fluid) to assess bioavailability differences.
- Use dynamic vapor sorption (DVS) to evaluate hygroscopicity and stability .
Q. How can mechanistic pathways for sulfonamide reactivity be elucidated?
- Conduct isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track bond cleavage during hydrolysis.
- Perform kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 mechanisms.
- Use DFT calculations to model transition states and identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
